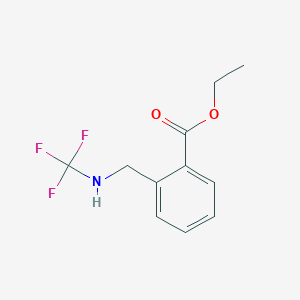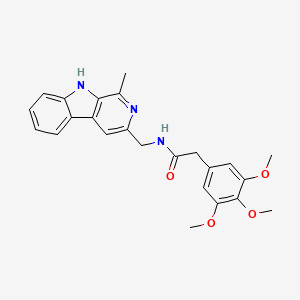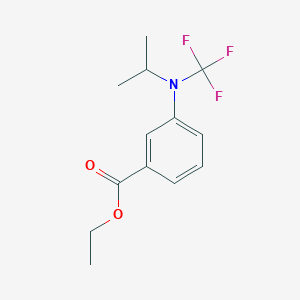![molecular formula C10H6N4O2 B13944588 3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)
3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine is a heterocyclic compound that combines the structural features of isoxazole, oxadiazole, and pyridine. These heterocyclic structures are known for their significant roles in medicinal chemistry, material science, and various industrial applications. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine typically involves the formation of the isoxazole and oxadiazole rings followed by their coupling with a pyridine moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives . The final step involves coupling these rings with a pyridine derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of metal-free catalysts to reduce costs and environmental impact . Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the rings can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
科学的研究の応用
3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-(1,2,4-Triazole-5-yl)-1,3,4-oxadiazole: Another heterocyclic compound with similar structural features.
5-(3,4,5-Trihydroxyphenyl)-1,3,4-oxadiazol-2-yl]propan-2-ol: Known for its antioxidant properties.
2-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Synthesized for their potential biological activities.
Uniqueness
3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine is unique due to its combination of isoxazole, oxadiazole, and pyridine rings, which confer distinct chemical and biological properties. This structural combination allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and material science.
特性
分子式 |
C10H6N4O2 |
|---|---|
分子量 |
214.18 g/mol |
IUPAC名 |
2-(1,2-oxazol-5-yl)-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H6N4O2/c1-2-7(6-11-4-1)9-13-14-10(15-9)8-3-5-12-16-8/h1-6H |
InChIキー |
FUEDOFRPTLARJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=NO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one](/img/structure/B13944561.png)



